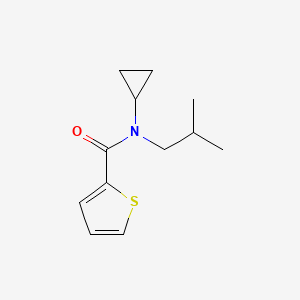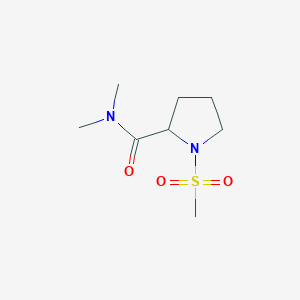
N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide, also known as CP-544326, is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It was first developed by Pfizer as a potential antidepressant drug candidate. CP-544326 has been extensively studied for its potential therapeutic benefits and has shown promising results in preclinical studies.
Mechanism of Action
N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide acts as a selective serotonin reuptake inhibitor, which means it blocks the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to be responsible for the therapeutic effects of N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide is its high selectivity for the serotonin transporter, which means it has minimal off-target effects. This makes it a promising drug candidate for the treatment of depression and anxiety disorders. However, one of the limitations of N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide is its relatively short half-life, which may limit its efficacy in some patients.
Future Directions
There are several future directions for research on N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide. One area of research is the development of more potent and selective SSRIs based on the structure of N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide. Another area of research is the investigation of the potential therapeutic benefits of N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide in other psychiatric disorders, such as OCD and PTSD. Finally, there is a need for further research on the safety and efficacy of N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide in clinical trials.
Synthesis Methods
The synthesis of N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-3-methylthiophene with cyclopropylamine to form N-cyclopropyl-2-methyl-3-thiophenecarboxamide. This intermediate is then reacted with isobutyl chloroformate to yield the final product, N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide.
Scientific Research Applications
N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
N-cyclopropyl-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9(2)8-13(10-5-6-10)12(14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIWASKXVPBINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)




![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)

![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)


![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)